N-(p-Coumaroyl)-L-homoserine lactone
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Overview
Description
N-(p-Coumaroyl)-L-homoserine lactone is a naturally occurring compound found in certain bacteria. It is a type of acyl-homoserine lactone, which plays a crucial role in quorum sensing, a process that bacteria use to communicate and coordinate their behavior based on population density . This compound is particularly interesting due to its unique structure, which includes a p-coumaroyl side chain derived from plant metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Coumaroyl)-L-homoserine lactone typically involves the coupling of p-coumaric acid with L-homoserine lactone. This can be achieved through a series of steps:
Activation of p-Coumaric Acid:
p-Coumaric acid is first activated by converting it into p-coumaroyl chloride using thionyl chloride or oxalyl chloride.Coupling Reaction: The activated p-coumaroyl chloride is then reacted with L-homoserine lactone in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods. This involves the use of genetically engineered bacteria that can produce the compound in large quantities. The bacteria are cultured in bioreactors, and the compound is extracted and purified from the culture medium .
Chemical Reactions Analysis
Types of Reactions
N-(p-Coumaroyl)-L-homoserine lactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
N-(p-Coumaroyl)-L-homoserine lactone has several applications in scientific research:
Chemistry: Used as a model compound to study acyl-homoserine lactone chemistry and reactions.
Biology: Plays a role in quorum sensing studies, helping to understand bacterial communication and behavior.
Industry: Used in biotechnology for the production of bio-based chemicals and materials.
Mechanism of Action
N-(p-Coumaroyl)-L-homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, activating or repressing the transcription of target genes. This regulation controls various bacterial behaviors, including biofilm formation, virulence, and antibiotic production . The molecular targets include LuxR-type receptors, which are transcriptional regulators that respond to acyl-homoserine lactones .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Oxohexanoyl)-L-homoserine lactone
- N-(3-Oxooctanoyl)-L-homoserine lactone
- N-(3-Oxododecanoyl)-L-homoserine lactone
Uniqueness
N-(p-Coumaroyl)-L-homoserine lactone is unique due to its p-coumaroyl side chain, which is derived from plant metabolites rather than fatty acids. This structural difference influences its interaction with bacterial receptors and its role in quorum sensing .
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-N-[(3S)-2-oxooxolan-3-yl]prop-2-enamide |
InChI |
InChI=1S/C13H13NO4/c15-10-4-1-9(2-5-10)3-6-12(16)14-11-7-8-18-13(11)17/h1-6,11,15H,7-8H2,(H,14,16)/b6-3+/t11-/m0/s1 |
InChI Key |
CCIXZFJYFQJTGK-GQOHGMTASA-N |
Isomeric SMILES |
C1COC(=O)[C@H]1NC(=O)/C=C/C2=CC=C(C=C2)O |
Canonical SMILES |
C1COC(=O)C1NC(=O)C=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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